Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-

Description

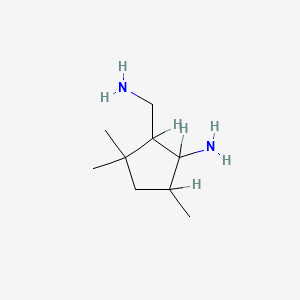

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- (ChEBI ID: 229403) is a cyclopentane-derived amine with a unique substitution pattern. Its structure features a cyclopentane ring substituted with three methyl groups (at positions 2, 2, and 4) and a primary amine group at position 5. This compound is part of a broader class of cyclopentane-based amines, which are of interest in medicinal chemistry, materials science, and industrial applications due to their conformational flexibility and functionalizability . The cyclopentane ring’s puckered conformation (as described by Cremer and Pople’s generalized puckering coordinates) introduces steric and electronic effects that influence reactivity and interactions with biological targets .

Properties

IUPAC Name |

2-(aminomethyl)-3,3,5-trimethylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-6-4-9(2,3)7(5-10)8(6)11/h6-8H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHWUKPTSMULMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C1N)CN)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80887038 | |

| Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67907-32-8 | |

| Record name | 5-Amino-2,2,4-trimethylcyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67907-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067907328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminomethyl-2,4,4-trimethyl-1-cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethylcyclopentanone with ammonia or an amine source in the presence of a reducing agent . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions include various amine derivatives, oximes, nitriles, and substituted cyclopentane compounds .

Scientific Research Applications

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following analysis compares 5-amino-2,2,4-trimethylcyclopentanemethanamine with structurally analogous compounds, focusing on substituent effects, ring size, and applications.

Substituent Effects: Functional Group Variations

Key Observations :

- Furan-based derivatives () exhibit improved solubility due to oxygen’s polarity, favoring applications in formulations requiring aqueous compatibility.

Ring Size: Cyclopentane vs. Cyclohexane Derivatives

Key Observations :

Biological Activity

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- (CAS No. 67907-32-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 270.54 °C (estimated) |

| Density | 0.900 g/cm³ |

| Refractive Index | 1.4706 (estimated) |

The biological activity of Cyclopentanemethanamine is largely attributed to its structural features that allow it to interact with various biological systems. It is hypothesized to influence neurotransmitter pathways and may exhibit effects similar to other amines in the central nervous system.

Neurotransmitter Modulation

Research indicates that compounds similar to Cyclopentanemethanamine can modulate neurotransmitter systems. For example, amines are known to affect serotonin and dopamine levels, which are crucial in mood regulation and cognitive functions.

Antimicrobial Activity

Preliminary studies suggest that Cyclopentanemethanamine may possess antimicrobial properties. A study conducted on related compounds showed significant inhibition against various bacterial strains, indicating a potential role in developing antimicrobial agents.

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of structurally similar compounds, it was found that these amines could reduce oxidative stress in neuronal cells. This suggests that Cyclopentanemethanamine may also offer protective benefits against neurodegenerative diseases.

- Antimicrobial Testing : A series of experiments were conducted where derivatives of Cyclopentanemethanamine were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Summary of Key Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2,2,4-trimethylcyclopentanemethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthesis Strategies :

- Cyclopentane Functionalization : Start with a pre-functionalized cyclopentane ring (e.g., 2,2,4-trimethylcyclopentanone) and perform reductive amination using ammonia or a protected amine source. Optimize temperature (40–80°C) and reducing agents (e.g., NaBH₄ or H₂/Pd-C) to minimize side reactions.

- Chiral Resolution : If stereocenters are present, employ chiral auxiliaries or enzymatic resolution to isolate enantiomers .

- Optimization :

- Use HPLC or GC-MS to monitor reaction progress and purity. Adjust solvent polarity (e.g., THF vs. ethanol) to improve solubility of intermediates.

- Table 1 : Example reaction conditions and yields:

| Route | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | Ethanol | NaBH₄ | 65 | 92% |

| Catalytic Hydrogenation | THF | Pd-C | 78 | 89% |

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign methyl (δ 0.8–1.5 ppm) and amine (δ 1.5–2.5 ppm) peaks. Use DEPT-135 to distinguish CH₃ groups.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded cyclopentane region.

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular formula (e.g., C₉H₁₈N₂, [M+H]⁺ = 155.1543). Compare with databases like the EPA/NIH Mass Spectral Library .

- X-ray Crystallography :

- Use SHELX software for structure refinement if single crystals are obtained. Focus on resolving methyl group orientations and amine hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31+G(d) level to study electronic properties (e.g., amine lone-pair orientation). Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Docking :

- Simulate interactions with enzymes (e.g., GABA aminotransferase analogs) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays.

- Mechanistic Insights :

- Compare with structurally similar inhibitors (e.g., 5-amino-2-fluorocyclohex-3-enecarboxylic acid) to infer inactivation pathways, such as Michael addition or cofactor modification .

Q. What strategies resolve contradictions in biological activity data for stereoisomers of this compound?

- Methodological Answer :

- Chiral Chromatography :

- Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers. Validate purity via circular dichroism (CD).

- In Vitro/In Vivo Correlation :

- Test isolated stereoisomers in cell-based assays (e.g., neuroactivity models). Address discrepancies by controlling for metabolic stability (e.g., CYP450 interactions).

- Case Study :

- If one isomer shows unexpected toxicity, perform metabolomic profiling (LC-MS/MS) to identify reactive metabolites.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproducibility Checks :

- Verify solvent dryness, reaction atmosphere (N₂ vs. air), and catalyst batch. For spectral mismatches, compare with authentic standards or computational predictions.

- Advanced Analytics :

- Use dynamic NMR to detect conformational flexibility in the cyclopentane ring, which may explain variable NOE effects .

Therapeutic Potential Exploration

Q. What preclinical models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- In Silico Screening :

- Predict blood-brain barrier (BBB) permeability using PAMPA-BBB assays or QSAR models.

- In Vivo Models :

- Test anticonvulsant activity in rodent models (e.g., pentylenetetrazole-induced seizures) if structural analogs show GABAergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.